molecular formula C9H9Br2FO B581819 1,3-Dibromo-5-fluoro-2-propoxybenzene CAS No. 1242070-99-0

1,3-Dibromo-5-fluoro-2-propoxybenzene

Cat. No. B581819
CAS RN: 1242070-99-0
M. Wt: 311.976
InChI Key: GOKPDXMJCHLSOM-UHFFFAOYSA-N
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Description

“1,3-Dibromo-5-fluoro-2-propoxybenzene” is a chemical compound with the molecular formula C9H9Br2FO . It is an aryl fluorinated building block .


Synthesis Analysis

This compound may be used in the preparation of ligand 5-fluoro-1,3-di (2-pyridyl)benzene, by a Stille reaction with 2- (tri- n butylstannyl)pyridine .


Molecular Structure Analysis

The molecular structure of “1,3-Dibromo-5-fluoro-2-propoxybenzene” consists of a benzene ring substituted with two bromo groups, one fluoro group, and one propoxy group .


Chemical Reactions Analysis

As a building block, “1,3-Dibromo-5-fluoro-2-propoxybenzene” can participate in various chemical reactions. For instance, it can be used in the preparation of ligand 5-fluoro-1,3-di (2-pyridyl)benzene, by a Stille reaction with 2- (tri- n butylstannyl)pyridine .

Scientific Research Applications

Synthesis of Functionalized Fluorinated Compounds

Halogenated benzenes, including those with bromo and fluoro substituents, are crucial intermediates in the synthesis of functionalized organic compounds. They serve as precursors for creating more complex molecules through reactions such as the Suzuki–Miyaura cross-coupling. This process allows for the preparation of a variety of fluorinated terphenyls, highlighting the utility of dibrominated fluorobenzenes in constructing complex, fluorine-containing molecules for materials science and pharmaceuticals (Sharif et al., 2013).

Crystal Structure Prediction

The study of halogenated benzene derivatives extends into the computational domain, where first principles and molecular modeling techniques are employed to predict crystal structures. For example, the crystal structure of compounds similar to 1,3-Dibromo-5-fluoro-2-propoxybenzene has been accurately predicted, demonstrating the potential of computational methods in understanding the solid-state properties of such materials (Misquitta et al., 2008).

Advanced Materials Development

Halogenated benzenes are also explored for their potential in creating advanced materials. For instance, fluorinated silole-containing conjugated materials have been synthesized using halogenated benzene derivatives, indicating the role these compounds play in the development of optoelectronic devices. Such materials exhibit unique photoluminescence properties, useful in applications ranging from light-emitting diodes (LEDs) to solar cells (Horst et al., 2009).

Chemical Analysis and Spectroscopy

Halogenated benzenes, by virtue of their distinct electronic and vibrational properties, are subjects of spectroscopic studies. Investigations into their FTIR and Raman spectra provide insights into molecular vibrations and potential energy distributions, crucial for understanding chemical bonding and reactions at the molecular level (Ilango et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, “1,3-Dibromo-5-fluorobenzene”, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,3-dibromo-5-fluoro-2-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2FO/c1-2-3-13-9-7(10)4-6(12)5-8(9)11/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKPDXMJCHLSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-5-fluoro-2-propoxybenzene

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